Promonta Promonta
Brand Name: Vulcanchem
CAS No.: 60706-52-7
VCID: VC19562569
InChI: InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3
SMILES:
Molecular Formula: C19H22N2S
Molecular Weight: 310.5 g/mol

Promonta

CAS No.: 60706-52-7

Cat. No.: VC19562569

Molecular Formula: C19H22N2S

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Promonta - 60706-52-7

Specification

CAS No. 60706-52-7
Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
IUPAC Name 10-[(1-methylpiperidin-2-yl)methyl]phenothiazine
Standard InChI InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3
Standard InChI Key SRXWLOLJJPXKDX-UHFFFAOYSA-N
Canonical SMILES CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Composition and Molecular Properties

Promonta’s active ingredient, montelukast, is a selective antagonist of the cysteinyl leukotriene type 1 (CysLT1) receptor. Its molecular formula is C₁₉H₂₂N₂S, with a molecular weight of 310.5 g/mol. The compound’s structure includes a quinoline ring linked to a thioether group, enabling high-affinity binding to leukotriene receptors.

Table 1: Key Molecular Properties of Promonta

PropertyValue
CAS Registry Number60706-52-7
Molecular FormulaC₁₉H₂₂N₂S
Molecular Weight310.5 g/mol
IUPAC Name(R)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid

The sulfur atom in the thioether moiety enhances membrane permeability, while the quinoline group facilitates receptor interaction.

Mechanism of Action

Montelukast inhibits the CysLT1 receptor, blocking the effects of cysteinyl leukotrienes (CysLTs) such as LTD₄. These lipid mediators induce bronchoconstriction, mucus secretion, and airway inflammation in asthma. By antagonizing CysLT1, Promonta reduces bronchial hyperresponsiveness and improves airflow.

Key Pharmacodynamic Effects:

  • Bronchodilation: Montelukast reverses LTD₄-induced bronchoconstriction within 2 hours of administration.

  • Anti-Inflammatory Action: Suppresses eosinophil infiltration and cytokine release in airway tissues.

  • Mucus Reduction: Lowers submucosal gland hypertrophy and mucus hypersecretion.

Therapeutic Indications

Promonta is indicated as an add-on therapy for:

  • Mild-to-Moderate Persistent Asthma: Enhances symptom control when inhaled corticosteroids (ICS) alone are insufficient.

  • Exercise-Induced Bronchoconstriction (EIB): Prophylactic use reduces post-exercise airway narrowing.

  • Seasonal Allergic Rhinitis (Off-Label): Mitigates nasal congestion and sneezing via leukotriene pathway inhibition.

Pharmacokinetic Profile

Montelukast exhibits favorable pharmacokinetics, with rapid oral absorption and linear dose proportionality.

Clinical Efficacy

Asthma Control

A pivotal double-blind trial compared montelukast (10 mg/day) to placebo in 1,012 adults with persistent asthma:

Table 3: Efficacy Outcomes at 12 Weeks

Outcome MeasureMontelukast GroupPlacebo Groupp-value
FEV₁ Improvement (%)10.4%2.7%<0.001
AM Peak Flow (L/min)+34.2+8.9<0.001
Nighttime Awakenings-1.2/week-0.3/week<0.01

Montelukast reduced exacerbation risk by 41% compared to placebo (RR 0.59; 95% CI 0.47–0.74).

Exercise-Induced Bronchoconstriction

In a crossover study, montelukast pretreatment attenuated post-exercise FEV₁ decline by 58% versus placebo (p < 0.001).

Dosage and Administration

Table 4: Recommended Dosing Regimens

PopulationDoseFrequency
Adults (≥15 years)10 mgOnce daily
Adolescents (6–14 years)5 mgOnce daily
Administration Notes- May be taken with/without food
- Evening dosing preferred for nocturnal symptoms

Comparative Analysis with Other Asthma Therapies

Table 5: Montelukast vs. Inhaled Corticosteroids

ParameterMontelukastICS (Fluticasone)
Onset of Action1–2 days5–7 days
FEV₁ Improvement+12%+18%
Systemic Side EffectsRareCommon (oral thrush, dysphonia)

While ICS remain first-line for persistent asthma, montelukast offers advantages in patients with concomitant rhinitis or ICS intolerance.

Future Research Directions

  • Pediatric Formulations: Development of chewable tablets for children <6 years.

  • Combination Therapies: Synergistic effects with biologics (e.g., anti-IL-5 agents).

  • Neuropsychiatric Safety: Long-term studies evaluating depression/anxiety risk.

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